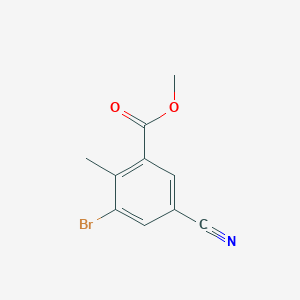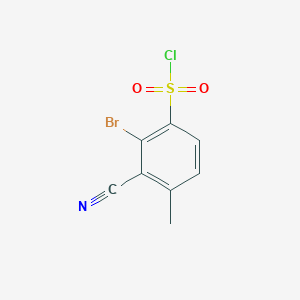
3-hydroxy-N,N,4-trimethylbenzamide
説明
Molecular Structure Analysis
The molecular structure of 3-hydroxy-N,N,4-trimethylbenzamide is represented by the Inchi Code: 1S/C10H13NO2/c1-7-4-5-8 (6-9 (7)12)10 (13)11 (2)3/h4-6,12H,1-3H3 . The molecular weight of the compound is 179.22 .Physical and Chemical Properties Analysis
This compound is a white, crystalline solid. The compound is stored at room temperature .科学的研究の応用
1. Environmental Impact and Toxicity Studies
- Benzophenone-3 (BP-3) Studies : Benzophenone-3, sharing a similar phenolic compound structure to 3-hydroxy-N,N,4-trimethylbenzamide, has been extensively studied for its environmental impact and toxicity. BP-3, commonly used as an ultraviolet filter in skincare products and as a food additive, has been detected in biological samples such as urine, amniotic fluid, and placental tissue. Studies suggest that high levels of BP-3 exposure may affect reproductive health, leading to variations in birth weight and gestational age in humans, and affecting egg production and hormone levels in fish. The compound’s potential endocrine-disrupting effects are attributed to its altered estrogen and testosterone balance. However, the literature is not uniform in exposure and outcome measurements, necessitating further standardized studies for a more significant contribution to the field (Ghazipura et al., 2017).
- Parabens in Aquatic Environments : Parabens, which are structurally related to this compound, are used as preservatives and may act as weak endocrine disrupters. Their widespread use and subsequent environmental presence have raised concerns about their potential health effects. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction from consumer products and wastewater treatment plant effluents. The presence of chlorinated parabens, more stable and persistent than the parent species, in water bodies is particularly concerning, and further studies are needed to understand their toxicity (Haman et al., 2015).
2. Analytical and Pharmaceutical Applications
- Synthon Modularity in Cocrystals : The study of synthon modularity in cocrystals of benzamide derivatives, closely related to this compound, provides insights into crystal engineering and pharmaceutical design. The research emphasizes the importance of understanding crystal structures and the robustness of acid–amide heterosynthons in designing cocrystals, which can have implications in drug design and development (Tothadi et al., 2013).
- Advanced Oxidation Processes for Drug Degradation : Advanced oxidation processes (AOPs) are investigated for the degradation of pharmaceutical compounds like acetaminophen, closely related to this compound. These processes are crucial for removing recalcitrant compounds from the environment, and understanding the degradation pathways, by-products, and biotoxicity of these processes is essential for environmental safety and pollution control (Qutob et al., 2022).
3. Chemical Interaction and Stability Studies
- Metalloporphyrin-Catalysed C-H Bond Functionalisation : Research on metalloporphyrin-catalyzed saturated C-H bond functionalization highlights its importance in biomimetic studies and organic synthesis. This area, relevant to the chemical interactions of compounds like this compound, focuses on the regio-, diastereo-, or enantioselectivity of these reactions and the involvement of metal-ligand multiple bonded species, providing insights into reaction mechanisms and potential applications in synthesis and medicinal chemistry (Che et al., 2011).
- Hydroxyapatite in Pollution Control : Hydroxyapatite's role in environmental management, due to its great adsorption capacities, ion-exchange capability, and good thermal stability, is relevant to the study of related compounds like this compound. Understanding the structure, properties, and applications of hydroxyapatite in air, water, and soil pollution control can provide valuable insights into its potential use for environmental remediation (Ibrahim et al., 2020).
Safety and Hazards
生化学分析
Biochemical Properties
3-Hydroxy-N,N,4-trimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially affecting enzyme activity and protein stability. Additionally, this compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, changes in protein conformation, and alterations in gene expression. For example, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may serve as a substrate for specific oxidoreductases, leading to the production of reactive intermediates. Additionally, this compound can modulate the activity of key metabolic enzymes, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution within tissues can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may be targeted to mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
3-hydroxy-N,N,4-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(6-9(7)12)10(13)11(2)3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWHPWJUCEZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





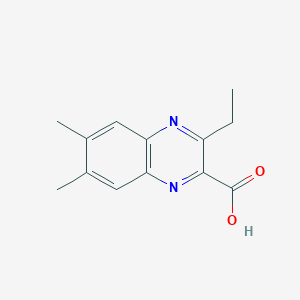
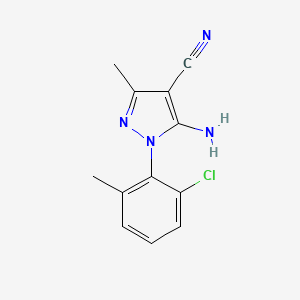

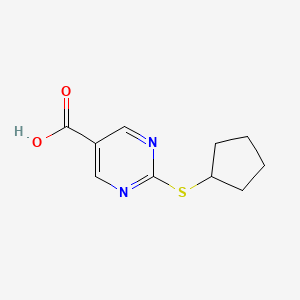
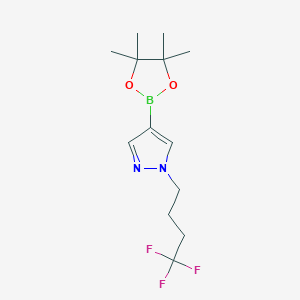
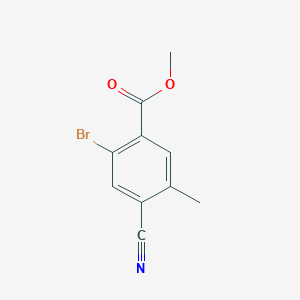
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
